molecular formula C12H9Br2N B8280951 3-(3,5-Dibromobenzyl)pyridine

3-(3,5-Dibromobenzyl)pyridine

Cat. No. B8280951
M. Wt: 327.01 g/mol
InChI Key: WOHQFRIQRUCZHM-UHFFFAOYSA-N
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Patent
US05705523

Procedure details

A solution of 3-(3,5-dibromobenzoyl)pyridine (Preparation 1; 19.0 g) and hydrazine hydrate (13.9 ml) in ethylene glycol (140 ml) was heated under reflux for 45 minutes. The volatile material was distilled off until the internal temperature reached 180° C, and then the reaction mixture was cooled to 80° C. Potassium hydroxide (7.80 g) was added and the resulting solution was heated under reflux for 30 minutes, cooled and then poured into water. The mixture was extracted several times with ethyl acetate, and the combined extracts were washed with water and dried (MgSO4). Evaporation under vacuum gave the title compound (16.38 g), m.p. 70°-72° C. (after crystallisation from ethyl acetate-hexane). Found: C, 44.29; H, 2.66; N, 4.29. C12H9 Br2N requires C, 44.07; H, 2.77; N, 4.28%.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Br:16])[CH:15]=1)[C:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=O.O.NN>C(O)CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Br:16])[CH:15]=1)[CH2:5][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
BrC=1C=C(C(=O)C=2C=NC=CC2)C=C(C1)Br
Name
Quantity
13.9 mL
Type
reactant
Smiles
O.NN
Name
Quantity
140 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
DISTILLATION
Type
DISTILLATION
Details
The volatile material was distilled off until the internal temperature
CUSTOM
Type
CUSTOM
Details
reached 180° C
ADDITION
Type
ADDITION
Details
Potassium hydroxide (7.80 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
the title compound (16.38 g), m.p. 70°-72° C. (after crystallisation from ethyl acetate-hexane)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(CC=2C=NC=CC2)C=C(C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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